molecular formula C26H36N6O6 B611928 ZED-1227 CAS No. 1542132-88-6

ZED-1227

Cat. No.: B611928
CAS No.: 1542132-88-6
M. Wt: 528.6 g/mol
InChI Key: VHGWUSABWIEXKQ-BEBFYNPSSA-N
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Description

ZED-1227 is a small molecule tissue transglutaminase 2 (TG2) inhibitor developed by Zedira GmbH. It is primarily designed for the treatment of celiac disease, an autoimmune-mediated chronic inflammatory condition of the small intestine. The compound selectively binds to the active state of TG2, forming a stable covalent bond with the cysteine in its catalytic center .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ZED-1227 involves multiple steps, including the deprotection of the amino group and cleavage of the tert-butyl ester, followed by mono-Boc protection to yield the building block . The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods: Industrial production methods for this compound are not widely available in the public domain. it is likely that the production involves standard pharmaceutical manufacturing processes, including multi-step organic synthesis, purification, and quality control.

Chemical Reactions Analysis

Types of Reactions: ZED-1227 primarily undergoes reactions involving its functional groups, such as oxidation, reduction, and substitution. The compound’s peptidomimetic backbone provides the necessary affinity for the target, guiding the Michael acceptor warhead into the catalytic center of TG2 .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include protecting groups, deprotecting agents, and catalysts. Specific conditions such as temperature, pH, and solvents are optimized to achieve the desired reaction outcomes.

Major Products Formed: The major product formed from the reactions involving this compound is the stable covalent complex with TG2, which inhibits the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to ZED-1227 include other TG2 inhibitors that are being investigated for their therapeutic potential. These compounds share the common mechanism of inhibiting TG2 activity but may differ in their chemical structure, binding affinity, and specificity.

Uniqueness of this compound: This compound is unique in its selective binding to the active state of TG2 and its ability to form a stable covalent bond with the enzyme’s catalytic center . This specificity and stability make it a promising candidate for the treatment of celiac disease and other TG2-related conditions.

Properties

IUPAC Name

methyl (E,6S)-7-[[1-[2-(2-ethylbutylamino)-2-oxoethyl]-2-oxopyridin-3-yl]amino]-6-[(3-methylimidazole-4-carbonyl)amino]-7-oxohept-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N6O6/c1-5-18(6-2)14-28-22(33)16-32-13-9-11-20(26(32)37)30-24(35)19(10-7-8-12-23(34)38-4)29-25(36)21-15-27-17-31(21)3/h8-9,11-13,15,17-19H,5-7,10,14,16H2,1-4H3,(H,28,33)(H,29,36)(H,30,35)/b12-8+/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGWUSABWIEXKQ-BEBFYNPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CNC(=O)CN1C=CC=C(C1=O)NC(=O)C(CCC=CC(=O)OC)NC(=O)C2=CN=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)CNC(=O)CN1C=CC=C(C1=O)NC(=O)[C@H](CC/C=C/C(=O)OC)NC(=O)C2=CN=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1542132-88-6, 9001-47-2
Record name ZED-1227
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1542132886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glutaminase
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.841
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZED-1227
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4SR539YKF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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